Diethyl (hydroxymethyl)phosphonate

Catalog No.
S703910
CAS No.
3084-40-0
M.F
C5H13O4P
M. Wt
168.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (hydroxymethyl)phosphonate

CAS Number

3084-40-0

Product Name

Diethyl (hydroxymethyl)phosphonate

IUPAC Name

diethoxyphosphorylmethanol

Molecular Formula

C5H13O4P

Molecular Weight

168.13 g/mol

InChI

InChI=1S/C5H13O4P/c1-3-8-10(7,5-6)9-4-2/h6H,3-5H2,1-2H3

InChI Key

RWIGWWBLTJLKMK-UHFFFAOYSA-N

SMILES

CCOP(=O)(CO)OCC

Canonical SMILES

CCOP(=O)(CO)OCC

Here are some specific applications of diethyl (hydroxymethyl)phosphonate in scientific research:

Synthesis of Phosphonomethanol:

Diethyl (hydroxymethyl)phosphonate serves as a key starting material for the synthesis of phosphonomethanol, a molecule with potential applications in the field of enzyme research. Studies have investigated the stereochemistry of 2-Hydroxyethylphosphonate Dioxygenase, an enzyme that breaks down phosphonomethanol, using this compound as a substrate. Source: Pharmaffiliates:

Organic Synthesis:

Due to its unique chemical structure, diethyl (hydroxymethyl)phosphonate can be used as a building block in the synthesis of various organic molecules. Researchers have explored its potential in the creation of complex organic compounds with diverse functionalities for various research applications. Source: VWR International:

Diethyl (hydroxymethyl)phosphonate is an organophosphorus compound with the molecular formula C5_5H13_{13}O4_4P and a molecular weight of 168.13 g/mol. This compound features a hydroxymethyl group attached to a phosphonate, making it a versatile intermediate in organic synthesis. It is commonly used in the preparation of various phosphorus-containing compounds due to its reactivity and ability to undergo multiple chemical transformations .

, including:

  • Alkylation Reactions: It can act as a nucleophile, reacting with alkyl halides to form diethyl phosphonates.
  • Condensation Reactions: The hydroxymethyl group can engage in condensation with carbonyl compounds, leading to the formation of more complex molecules.
  • Substitution Reactions: It can be converted into diethyl phosphonomethyltriflate, which readily reacts with various nucleophiles, yielding diverse products .

Research indicates that diethyl (hydroxymethyl)phosphonate exhibits biological activity, particularly in antiproliferative studies. It serves as a reactant for synthesizing α and β-dialkoxyphosphoryl isothiocyanates, which have shown potential in inhibiting cancer cell proliferation. This suggests that compounds derived from diethyl (hydroxymethyl)phosphonate may have applications in medicinal chemistry and drug development .

Several methods exist for synthesizing diethyl (hydroxymethyl)phosphonate:

  • Direct Reaction of Phosphonic Acid Derivatives: One common method involves the reaction of dimethyl hydrogenophosphonate with formaldehyde in the presence of a base, leading to the formation of the desired compound.
  • Phosphorylation of Alcohols: Another approach includes the phosphorylation of alcohols using phosphorus oxychloride or phosphorus trichloride followed by hydrolysis .
  • Use of Phosphorus Oxychloride: This method involves treating alcohols with phosphorus oxychloride, subsequently hydrolyzing the resulting intermediates to yield diethyl (hydroxymethyl)phosphonate .

Diethyl (hydroxymethyl)phosphonate finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing other organophosphorus compounds.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, particularly in cancer treatment.
  • Agricultural Chemicals: The compound may also be utilized in developing pesticides or herbicides due to its phosphorus content .

Studies on interaction mechanisms involving diethyl (hydroxymethyl)phosphonate have shown its potential reactivity with biological macromolecules. For example, it can interact with amino acids and proteins, influencing their biological functions. Furthermore, its derivatives have been studied for their interactions with cellular targets, which could lead to novel therapeutic agents .

Similar Compounds: Comparison

Diethyl (hydroxymethyl)phosphonate shares structural similarities with other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Diethyl PhosphonateTwo ethyl groups attached to phosphorusCommonly used as a reagent in organic synthesis
Dimethyl PhosphonateTwo methyl groups instead of ethylMore volatile and less stable than diethyl derivatives
Diethyl PhosphateContains phosphate instead of phosphonatePrimarily used as a flame retardant
Diethyl PhosphonomateSimilar backbone but different functional groupsExhibits distinct reactivity patterns

Diethyl (hydroxymethyl)phosphonate is unique due to its hydroxymethyl group, which enhances its reactivity and allows for diverse synthetic applications that are not observed in its more basic analogs like diethyl phosphonate or dimethyl phosphonate .

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 34 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 7 of 41 companies with hazard statement code(s):;
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3084-40-0

Wikipedia

Diethyl (hydroxymethyl)phosphonate

General Manufacturing Information

All other basic inorganic chemical manufacturing
Phosphonic acid, P-(hydroxymethyl)-, diethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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